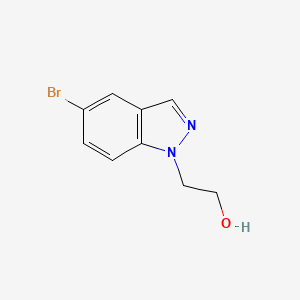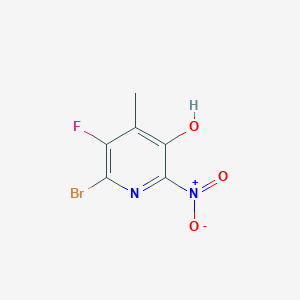
3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-bromo-4-((tetrahidro-2H-piran-4-il)metoxi)benzoico es un compuesto orgánico con la fórmula molecular C13H15BrO4. Es un derivado del ácido benzoico, que presenta un átomo de bromo y un grupo tetrahidro-2H-piran-4-ilmetoxi
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común implica la reacción del ácido 4-hidroxibenzoico con tetrahidro-2H-piran-4-ilmetanol en presencia de un catalizador adecuado para formar el intermedio, que luego se broma utilizando bromo o un agente bromante como la N-bromosuccinimida (NBS) en condiciones controladas .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la recristalización y la cromatografía, son comunes en entornos industriales para lograr la calidad deseada del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-bromo-4-((tetrahidro-2H-piran-4-il)metoxi)benzoico puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas, tioles o alcóxidos.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Esterificación y Amidación: El grupo ácido carboxílico puede reaccionar con alcoholes o aminas para formar ésteres o amidas.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como metóxido de sodio o tiolato de potasio en solventes apróticos polares.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Esterificación: Alcoholes en presencia de catalizadores ácidos como ácido sulfúrico.
Amidación: Aminas en presencia de agentes de acoplamiento como diciclohexilcarbodiimida (DCC).
Productos Principales
Sustitución: Formación de derivados del ácido benzoico sustituidos.
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o alcanos.
Esterificación y Amidación: Formación de ésteres y amidas.
Aplicaciones Científicas De Investigación
El ácido 3-bromo-4-((tetrahidro-2H-piran-4-il)metoxi)benzoico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto líder para el desarrollo de fármacos debido a su estructura y reactividad únicas.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del ácido 3-bromo-4-((tetrahidro-2H-piran-4-il)metoxi)benzoico depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos celulares, como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El átomo de bromo y el grupo tetrahidro-2H-piran-4-ilmetoxi pueden influir en la afinidad de unión y la especificidad del compuesto hacia sus objetivos moleculares .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-bromo-2-hidroxibenzoico: Estructura similar, pero carece del grupo tetrahidro-2H-piran-4-ilmetoxi.
Ácido 3-bromo-4-metoxibenzoico: Estructura similar, pero carece del anillo tetrahidro-2H-pirano.
Ácido 4-bromo-2-metoxibenzoico: Estructura similar, pero con un patrón de sustitución diferente.
Singularidad
La presencia del grupo tetrahidro-2H-piran-4-ilmetoxi en el ácido 3-bromo-4-((tetrahidro-2H-piran-4-il)metoxi)benzoico confiere propiedades químicas únicas, como una mayor solubilidad y potencial para interacciones biológicas específicas, lo que lo distingue de otros compuestos similares .
Propiedades
Número CAS |
1131594-64-3 |
|---|---|
Fórmula molecular |
C13H15BrO4 |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
3-bromo-4-(oxan-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H15BrO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16) |
Clave InChI |
QYTBQJWXWHTNHI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1COC2=C(C=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)





![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)





